N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine

Description

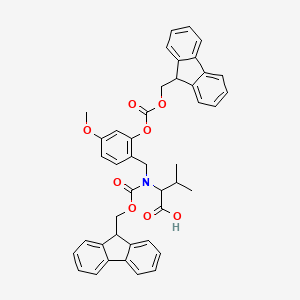

N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine (CAS [148515-86-0], molecular formula C₄₃H₃₉NO₈, molecular weight 697.8 g/mol) is a dual-Fmoc-protected L-valine derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes a 4-methoxybenzyl group substituted with a second Fmoc moiety at the 2-position, creating steric hindrance to prevent on-resin aggregation during peptide chain elongation . This compound is commercially available (Novabiochem®) and is critical for synthesizing challenging sequences prone to β-sheet formation .

Properties

Molecular Formula |

C43H39NO8 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46) |

InChI Key |

SEBWBBFTTQDBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Preparation Methods

Stepwise Fmoc-Based Assembly

The primary method for synthesizing N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves SPPS using Fmoc chemistry. The process begins with the attachment of Fmoc-L-valine to a resin, followed by sequential incorporation of the 2-Fmoc-oxy-4-methoxybenzyl group.

Key Steps :

- Resin Loading : Fmoc-L-valine is anchored to a Wang or Rink amide resin using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF).

- Backbone Protection : The Hmb group is introduced via coupling of 2-Fmoc-oxy-4-methoxybenzyl chloride to the α-amino group of valine. This step requires TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF.

- Dual Fmoc Protection : A second Fmoc group is added to the hydroxyl moiety of the Hmb group using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dichloromethane (DCM).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Coupling Reagent | TBTU/HOBt/DIEA |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 2–4 hours |

| Yield (Post-Purification) | 75–85% |

Solution-Phase Synthesis Strategies

Fragment Condensation

Solution-phase synthesis is employed for large-scale production. This method involves pre-forming the Hmb-protected valine fragment before introducing Fmoc groups.

Procedure :

- Hmb Protection : L-valine is reacted with 2-hydroxy-4-methoxybenzyl bromide in the presence of K₂CO₃ in acetonitrile, yielding N-(2-hydroxy-4-methoxybenzyl)-L-valine.

- Fmoc Installation : The Hmb-protected valine is treated with Fmoc-Cl (Fmoc chloride) in a biphasic system (water:DCM) with NaHCO₃ as a base. The reaction is monitored via TLC until completion.

- Second Fmoc Group Addition : The hydroxyl group of the Hmb moiety is activated using thionyl chloride, followed by reaction with Fmoc-OSu in THF.

Critical Data :

| Parameter | Value |

|---|---|

| Activation Agent | Thionyl chloride |

| Solvent for Fmoc-OSu | Tetrahydrofuran (THF) |

| Reaction Time | 6–8 hours |

| Overall Yield | 60–70% |

Comparative Analysis of Methods

Efficiency and Purity

Cost and Resource Use

| Factor | SPPS | Solution-Phase |

|---|---|---|

| Solvent Consumption | Moderate (DMF/DCM) | High (THF/acetonitrile) |

| Reagent Cost | High (TBTU, resins) | Moderate (Fmoc-Cl) |

| Equipment Needs | Automated synthesizers | Standard glassware |

Analytical Characterization

HPLC and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : δ 7.75 (d, Fmoc aromatic), 6.85 (s, Hmb aromatic), 4.45 (m, α-CH valine), 3.80 (s, OCH₃).

Challenges and Mitigation Strategies

Aggregation During Synthesis

The dual Fmoc groups increase steric hindrance, potentially causing incomplete couplings. Solutions include:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine, also known as Fmoc-(FmocHmb)Val-OH, is a chemical compound with several synonyms including FMOC-[2-N-ALPHA-FMOC-OXY-4-METHOXYBENZYL]-L-VALINE and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine . It has a molecular formula of C43H39NO8 and a molar mass of 697.77 g/mol . The CAS number for this compound is 148515-86-0 .

While the provided search results do not offer explicit details on the applications of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine, they do provide information that allows us to infer its use in scientific research:

- Peptide Synthesis: The presence of Fmoc protecting groups suggests its use in peptide synthesis . Fmoc (9-fluorenylmethyloxycarbonyl) is a protecting group commonly used to protect the N-terminus of amino acids during solid-phase peptide synthesis .

- Cosmetics: Polymers, including synthetic and natural ones, are used in cosmetics for various purposes such as film forming, rheology modifiers, and delivery of active ingredients . N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine may potentially be used in cosmetic formulations, for example in fragrances, to modify release profiles . Further investigation would be needed to gather comprehensive data and case studies regarding specific applications.

Mechanism of Action

The mechanism of action of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and related Fmoc-protected amino acids:

Physical and Analytical Properties

- Solubility : The dual Fmoc groups in the target compound reduce solubility in polar solvents compared to Fmoc-L-Valine, necessitating DMF or NMP for SPPS .

- Chiral Separation: Capillary electrophoresis with cyclodextrins resolves enantiomers of simpler Fmoc-amino acids (e.g., Fmoc-Val-OH), but the target compound’s complexity may require advanced techniques like UPLC-MS .

Key Research Findings

- Anti-Aggregation Performance : The dual Fmoc and methoxybenzyl groups in the target compound disrupt β-sheet formation more effectively than N-Fmoc-N-methyl-L-valine or standard Fmoc-L-Valine .

- Synthetic Challenges : Coupling the target compound requires excess HATU and overnight reactions, whereas Fmoc-L-Valine couples rapidly under standard conditions .

- Hydrogel Compatibility : While untested, its steric bulk may hinder the hierarchical assembly seen in Fmoc-dipeptide hydrogels, which rely on π-π stacking and hydrogen bonding .

Biological Activity

N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine, also known as Fmoc-(FmocHmb)Val-OH, is a complex organic compound utilized primarily in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is essential for the synthesis of peptides and proteins. This compound is characterized by its unique structure, which includes methoxyphenyl moieties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₃₉NO₈ |

| Molecular Weight | 697.8 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid |

| CAS Number | 148515-86-0 |

The biological activity of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular pathways. The specific mechanisms depend on the context of use, such as in drug development or biochemical research.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Case Studies and Research Findings

Research into the biological activity of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine has revealed several significant findings:

- Anticancer Activity : Studies have shown that compounds similar to N-Fmoc derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through specific receptor interactions.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Neuroprotective Effects : Research indicates that certain Fmoc-protected amino acids can provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine, it is essential to compare it with other Fmoc-protected amino acids and methoxyphenyl derivatives.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-Fmoc-L-valine | Peptide synthesis | Standard Fmoc protection |

| N-Fmoc-L-leucine | Anticancer properties | Larger side chain affecting binding |

| N-Fmoc-(2-Fmoc-oxy)phenylalanine | Enhanced receptor binding | Specific methoxyphenyl group |

Synthesis and Preparation Methods

The synthesis of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc groups.

- Coupling Reactions : The compound undergoes coupling reactions with other amino acids or building blocks.

- Deprotection Steps : Finally, the Fmoc groups are removed under controlled conditions to yield the desired product.

Industrial Application

In industrial settings, automated peptide synthesizers are often employed to produce this compound efficiently. These synthesizers allow for precise control over reaction conditions, optimizing yield and minimizing waste.

Q & A

Basic: What are the standard protocols for synthesizing and purifying N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine?

Answer:

Synthesis typically employs Fmoc solid-phase peptide synthesis (SPPS) . Key steps include:

- Coupling : Activate the Fmoc-protected valine derivative using agents like HBTU or DIC/HOBt in DMF. Sequential coupling of the 4-methoxybenzyl and second Fmoc group requires extended reaction times (2–4 hours) due to steric hindrance .

- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups between coupling steps.

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is essential to isolate the product (>98% purity). Confirm purity via analytical HPLC and LC-MS .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>99% by area under the curve) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+: calculated for C₃₈H₃₈N₂O₈: 674.26). Discrepancies may indicate incomplete deprotection or side reactions .

- NMR : ¹H/¹³C NMR in deuterated DMSO resolves structural features (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, methoxy singlet at ~3.8 ppm). Use 2D experiments (COSY, HSQC) for ambiguous assignments .

Advanced: How can coupling efficiency be optimized given steric hindrance from the dual Fmoc and 4-methoxybenzyl groups?

Answer:

- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete reaction .

- Microwave Assistance : Microwave irradiation (50°C, 10–15 min) enhances reaction kinetics for sterically hindered residues .

- Coupling Reagents : Switch to stronger activators like PyBOP or Oxyma Pure/DIC for improved efficiency .

Advanced: How to resolve conflicting NMR data caused by overlapping proton signals?

Answer:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to sharpen splitting patterns.

- 2D NMR : HSQC or NOESY distinguishes overlapping aromatic (Fmoc) and aliphatic (valine methyl) signals. For example, cross-peaks between the 4-methoxybenzyl methyl group and adjacent protons confirm regiochemistry .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Avoid prolonged exposure to acidic conditions (<pH 3), which may cleave the 4-methoxybenzyl group. Neutral to mildly basic conditions (pH 7–9) are optimal .

- Thermal Stability : Decomposition occurs above 60°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: What orthogonal protection strategies are compatible with the dual Fmoc groups?

Answer:

- Acid-Labile Groups : Use tert-butyl (t-Bu) or trityl (Trt) protections for side chains, removable with TFA without affecting Fmoc .

- Photocleavable Protections : Incorporate nitroveratryloxycarbonyl (NVOC) for light-sensitive deprotection in multistep syntheses .

Basic: What are the solubility and handling recommendations for this compound?

Answer:

- Solubility : Dissolve in DMSO (up to 250 mg/mL) or DMF. Avoid aqueous buffers unless diluted to <10% organic solvent .

- Handling : Use anhydrous conditions (argon/nitrogen atmosphere) to prevent hydrolysis. Store desiccated at –20°C for long-term stability .

Advanced: How to address contradictory LC-MS data suggesting impurities vs. adducts?

Answer:

- Adduct Identification : Compare ESI+ and ESI– modes; sodium/potassium adducts ([M+Na]+) appear ~22/38 Da higher than [M+H]+.

- HR-MS Analysis : Resolve isotopic patterns to distinguish impurities (e.g., incomplete deprotection) from adducts .

Advanced: What real-time monitoring methods validate reaction progress without quenching?

Answer:

- In-Situ FTIR : Track carbonyl (C=O) stretches (1700–1750 cm⁻¹) to confirm coupling completion.

- Colorimetric Tests : Kaiser test detects free amines post-deprotection; a colorless solution indicates successful Fmoc removal .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of DMF/DMSO vapors .

- Waste Disposal : Collect organic waste separately; neutralize acidic/byproduct streams before disposal. Follow institutional guidelines for mutagenic compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.